(+/-)-cis-N-Boc-4-methyl-pipecolinic acid
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Overview
Description
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid is a chemical compound that belongs to the class of pipecolinic acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the pipecolinic acid ring
Preparation Methods
The synthesis of (+/-)-cis-N-Boc-4-methyl-pipecolinic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pipecolinic acid ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 4-methylpiperidine derivative.
Introduction of the Boc protecting group: The nitrogen atom of the pipecolinic acid ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the methyl group, using reagents like alkyl halides or sulfonates.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives and analogs.
Scientific Research Applications
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate or inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (+/-)-cis-N-Boc-4-methyl-pipecolinic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor by interacting with enzymes or receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid can be compared with other pipecolinic acid derivatives, such as:
N-Boc-pipecolinic acid: Lacks the methyl group at the 4-position, which can affect its reactivity and binding properties.
4-methyl-pipecolinic acid: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
N-Boc-4-ethyl-pipecolinic acid: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of the Boc protecting group and the 4-methyl substituent, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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